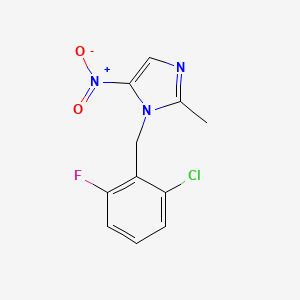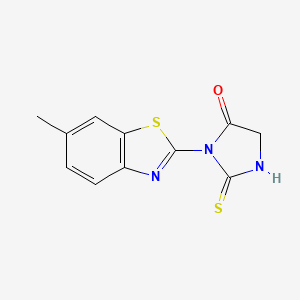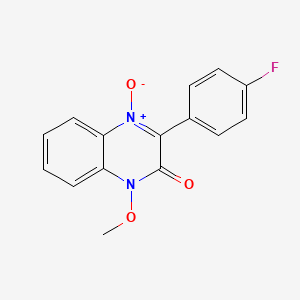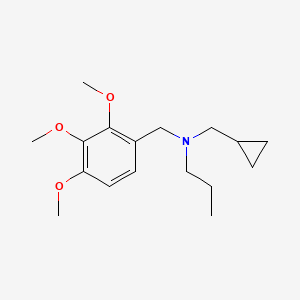
N-(4-chlorophenyl)-3-(2-thienyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-3-(2-thienyl)acrylamide, also known as CTAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of acrylamide derivatives, which are known for their diverse biological activities. CTAA has been found to exhibit promising properties as an inhibitor of certain enzymes, which has led to its investigation in various fields of research.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-3-(2-thienyl)acrylamide as an inhibitor of PTPs involves its binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function of dephosphorylating target proteins, which leads to downstream effects on cellular signaling pathways. The precise mechanism of N-(4-chlorophenyl)-3-(2-thienyl)acrylamide inhibition of PTPs is still under investigation, but it is thought to involve covalent modification of the enzyme or disruption of its active site.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chlorophenyl)-3-(2-thienyl)acrylamide are still being elucidated, but it has been shown to have a range of activities in cellular and animal models. For example, N-(4-chlorophenyl)-3-(2-thienyl)acrylamide has been found to inhibit the growth of cancer cells in vitro and in vivo, which suggests that it may have potential as an anticancer agent. Additionally, N-(4-chlorophenyl)-3-(2-thienyl)acrylamide has been shown to modulate immune responses in animal models, which suggests that it may have potential as an immunomodulatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-chlorophenyl)-3-(2-thienyl)acrylamide for lab experiments is its high purity and stability, which allows for accurate and reproducible studies. Additionally, the synthesis of N-(4-chlorophenyl)-3-(2-thienyl)acrylamide is relatively straightforward and can be carried out on a large scale, which makes it accessible to researchers. However, one limitation of N-(4-chlorophenyl)-3-(2-thienyl)acrylamide is its potential toxicity, which requires careful handling and disposal. Additionally, the precise mechanism of N-(4-chlorophenyl)-3-(2-thienyl)acrylamide inhibition of PTPs is still under investigation, which limits its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on N-(4-chlorophenyl)-3-(2-thienyl)acrylamide. One area of investigation is the development of more potent and selective inhibitors of PTPs based on the structure of N-(4-chlorophenyl)-3-(2-thienyl)acrylamide. Another area of investigation is the exploration of the therapeutic potential of N-(4-chlorophenyl)-3-(2-thienyl)acrylamide in animal models of disease, including cancer and autoimmune disorders. Additionally, the biochemical and physiological effects of N-(4-chlorophenyl)-3-(2-thienyl)acrylamide on cellular signaling pathways and immune responses are still being elucidated, which provides opportunities for further investigation.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-3-(2-thienyl)acrylamide involves the reaction of 4-chloroaniline with 2-thiophene carboxylic acid, followed by acylation with acryloyl chloride. This method has been optimized to produce high yields of N-(4-chlorophenyl)-3-(2-thienyl)acrylamide with good purity. The purity of the compound can be further improved by recrystallization from suitable solvents.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-3-(2-thienyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the main areas of investigation is its use as an inhibitor of certain enzymes. For example, N-(4-chlorophenyl)-3-(2-thienyl)acrylamide has been found to inhibit the activity of protein tyrosine phosphatases (PTPs), which play a key role in regulating cellular signaling pathways. Inhibition of PTPs has been shown to have therapeutic potential for the treatment of various diseases, including cancer, diabetes, and autoimmune disorders.
Propiedades
IUPAC Name |
(E)-N-(4-chlorophenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNOS/c14-10-3-5-11(6-4-10)15-13(16)8-7-12-2-1-9-17-12/h1-9H,(H,15,16)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONWLLFDXXNFLB-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5848803.png)



![4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5848836.png)
![methyl 4-[(2-naphthyloxy)methyl]benzoate](/img/structure/B5848842.png)

![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5848852.png)
![7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5848858.png)
![ethyl N-[2-(3-oxo-3,4-dihydro-2-quinoxalinyl)phenyl]glycinate](/img/structure/B5848866.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2-chlorobenzoate](/img/structure/B5848877.png)
![N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5848887.png)

